Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-9-4-8(14)5-10(7-13)16-9/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
VMZFCPPYGCMRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
While specific experimental procedures for this exact compound are limited in open literature, the preparation can be inferred from analogous bicyclo[3.3.1]nonane syntheses and heterocyclic chemistry principles:
Formation of the 3-oxa-9-azabicyclo[3.3.1]nonane Core:
- The bicyclic framework is commonly constructed via intramolecular cyclization reactions, such as nucleophilic ring-closure or cycloaddition strategies.
- Starting from suitable amino alcohols or azido alcohol precursors, an oxygen atom is introduced to form the oxabicyclic ring.
- Nitrogen incorporation is achieved through amine functionalities or azide reduction.
Hydroxyl Group Introduction at the 7-Position:
- Selective hydroxylation at the 7-position can be achieved by regioselective oxidation or through the use of hydroxy-substituted starting materials.
- Protecting groups may be employed to ensure selectivity and prevent side reactions.
Esterification with tert-Butyl Group:
- The carboxylic acid at the 3-position is converted to the tert-butyl ester typically via reaction with tert-butyl alcohol under acidic conditions or by using tert-butyl chloroformate reagents.
- The tert-butyl group serves as a protecting group for the carboxylate, enhancing compound stability.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Cyclization | Formation of 3-oxa-9-azabicyclo[3.3.1]nonane core | Intramolecular nucleophilic substitution or cycloaddition |
| 2 | Hydroxylation/Functionalization | Introduction of hydroxyl group at 7-position | Regioselective oxidation or hydroxy-substituted precursors |
| 3 | Esterification | Formation of tert-butyl ester at 3-carboxylate | tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate |
Purification and Characterization
- The product is typically purified by chromatographic techniques such as flash column chromatography.
- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the bicyclic structure, hydroxyl group, and ester functionality.
- Purity is generally reported to be ≥97% for research-grade samples.
Analytical Data and Research Findings
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| CAS Number | 652148-14-6 |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)O |
| InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-9-4-8(14)5-10(7-13)16-9/h8-10,14H,4-7H2,1-3H3 |
Research Context
- The bicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, often found in bioactive natural products and synthetic analogues with anticancer, anti-inflammatory, and other pharmacological properties.
- The preparation of heteroatom-substituted bicyclo[3.3.1]nonanes, such as the 3-oxa-9-azabicyclo derivatives, is an active area of research due to their utility as building blocks in drug discovery.
- Synthetic methodologies often explore stereoselective and asymmetric approaches to access specific enantiomers, which are critical for biological activity.
Summary and Professional Notes
- The preparation of this compound involves multi-step organic synthesis focusing on building the bicyclic heterocyclic core, functionalizing with hydroxyl groups, and esterifying with tert-butyl groups.
- High purity (>97%) compounds are commercially available for research, indicating well-established synthetic protocols.
- The compound serves as a valuable heterocyclic building block in medicinal chemistry, with synthetic routes adaptable for stereochemical control and functional group modifications.
- Literature emphasizes the importance of bicyclo[3.3.1]nonane derivatives in developing biologically active molecules, supporting ongoing synthetic innovation in this chemical space.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (Compound 62)
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
- Substituents : Additional nitrogen at position 7 (3,7-diaza), oxa at 9, and hydrochloride salt form.
- Molecular Formula : C₁₁H₁₉N₂O₃·HCl.
- Key Data : Suppliers include global pharmaceutical companies like Minakem S.A.S. and Agriphar International .
- Applications : Subtype-selective nicotinic receptor modulation, highlighting the impact of diaza substitution on receptor affinity .
Physicochemical Properties
*Calculated based on molecular formula C₁₂H₁₉NO₄.
Biological Activity
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 2940940-71-4) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, structure, and potential therapeutic applications, supported by data tables and research findings.
The compound has a molecular formula of CHNO and a molecular weight of 243.3 g/mol. Its predicted boiling point is approximately 370.8 ± 42.0 °C, and it has a density of 1.175 ± 0.06 g/cm³ at 20 °C .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 243.3 g/mol |
| Boiling Point | 370.8 ± 42.0 °C |
| Density | 1.175 ± 0.06 g/cm³ |
| pKa | 14.49 ± 0.20 |
This compound exhibits potential as an orexin receptor antagonist, which may be significant in treating various disorders associated with orexinergic dysfunctions, including sleep disorders, anxiety, and mood disorders . Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite.
Pharmacological Studies
Recent studies have indicated that compounds similar to tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane derivatives show promising results in inhibiting specific biological targets:
- BCL6 Inhibition : Research exploring the inhibition of the B-cell lymphoma 6 (BCL6) transcriptional repressor highlighted the potential of bicyclic compounds in oncology . The optimization of these compounds led to the discovery of effective inhibitors with improved cellular potency.
- Anticancer Activity : A review on various bicyclo[3.3.1]nonanes indicated their potential as anticancer chemotherapeutics due to their unique structural properties that allow for diverse functionalization .
Study on Orexin Receptor Antagonism
A study demonstrated that derivatives of the bicyclic structure exhibited significant antagonistic activity against orexin receptors, which could lead to therapeutic applications in managing sleep-related disorders .
Anticancer Applications
In another study focusing on anticancer therapies, compounds derived from similar bicyclic structures were shown to exhibit cytotoxic effects against different cancer cell lines, suggesting a pathway for further drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate?
- Methodological Answer : The compound is synthesized via a Mannich-like cyclization. A representative protocol involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with paraformaldehyde and benzylamine in methanol under reflux. Critical parameters include stoichiometric control of paraformaldehyde (1.1–2.2 equivalents) and stepwise heating (1 h initial reflux, followed by 5 h after a second paraformaldehyde addition). Yield optimization requires monitoring reaction progress via TLC or LC-MS .
- Key Data : Typical yields range from 60–75% for analogous bicyclic compounds under similar conditions .
Q. How is the structural integrity of this bicyclic compound confirmed?
- Methodological Answer : Characterization relies on 1H/13C NMR and HRMS . For example:
- 1H NMR : Distinct signals for the tert-butyl group (~1.4 ppm, singlet) and hydroxyl proton (~5.2 ppm, broad).
- 13C NMR : Carbonyl peaks at ~155–160 ppm (carbamate) and ~170 ppm (ketone, if present).
- HRMS : Exact mass matching the molecular formula (e.g., C13H21NO3 requires [M+H]+ = 240.1594). Purity (>95%) is verified via HPLC with UV detection at 210 nm .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N2/Ar) at –20°C but prone to hydrolysis in acidic/basic conditions. Storage recommendations:
- Short-term : Desiccated at 4°C in amber vials.
- Long-term : –20°C under nitrogen. Decomposition products (e.g., CO, NOx) may form under combustion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in analogous bicyclo[3.3.1]nonane systems?
- Methodological Answer : Diastereoselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transannular interactions.
- Catalysis : Lewis acids (e.g., ZnCl2) enhance stereocontrol during cyclization.
- Temperature : Lower temperatures (0–25°C) reduce kinetic byproducts. For example, Stead et al. achieved >90% selectivity using ZnCl2 in THF at 0°C .
Q. What biological targets are associated with the 3,7-diazabicyclo[3.3.1]nonane scaffold?
- Methodological Answer : This scaffold shows affinity for nicotinic acetylcholine receptors (nAChRs) , particularly α4β2 and α7 subtypes. Structure-activity relationship (SAR) studies suggest:
- Substitution at C7 : Hydroxyl groups enhance water solubility but reduce blood-brain barrier penetration.
- Carbamate vs. amide : Tert-butyl carbamate improves metabolic stability compared to benzylamine derivatives.
- In vitro assays : EC50 values for α4β2 nAChR activation range from 50–200 nM in fluorometric imaging plate reader (FLIPR) assays .
Q. How can discrepancies in reported synthetic yields for bicyclo[3.3.1]nonane derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Side products (e.g., over-alkylated species) may skew LC-MS quantification.
- Reagent quality : Paraformaldehyde purity (>95%) is critical; lower grades introduce water, stalling cyclization.
- Validation : Reproduce protocols using identical equipment (e.g., reflux condensers with precise temperature control) and validate yields via independent techniques (e.g., gravimetric analysis vs. NMR) .
Q. What advanced analytical techniques are recommended for studying degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
